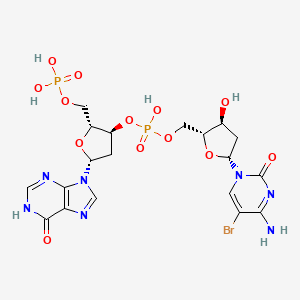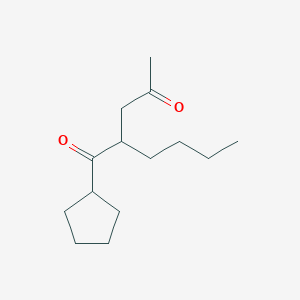
2-Butyl-1-cyclopentylpentane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-cyclopentylpentane-1,4-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentyl ring and a butyl group attached to a pentane-1,4-dione backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-cyclopentylpentane-1,4-dione can be achieved through multiple-step organic reactions. One common method involves the reaction of cyclopentanone with butyl lithium to form a cyclopentyl lithium intermediate. This intermediate is then reacted with pentane-1,4-dione under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product.
化学反応の分析
Types of Reactions
2-Butyl-1-cyclopentylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), catalysts (FeCl₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
科学的研究の応用
2-Butyl-1-cyclopentylpentane-1,4-dione has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butyl-1-cyclopentylpentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Pentane-1,4-dione: A linear diketone with two carbonyl groups.
Butylcyclopentane: A cyclopentane derivative with a butyl group.
Uniqueness
2-Butyl-1-cyclopentylpentane-1,4-dione is unique due to its combined structural features of a cyclopentyl ring, a butyl group, and a pentane-1,4-dione backbone. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
CAS番号 |
51916-51-9 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
2-butyl-1-cyclopentylpentane-1,4-dione |
InChI |
InChI=1S/C14H24O2/c1-3-4-7-13(10-11(2)15)14(16)12-8-5-6-9-12/h12-13H,3-10H2,1-2H3 |
InChIキー |
UNOXCDRUFAFIGC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(=O)C)C(=O)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


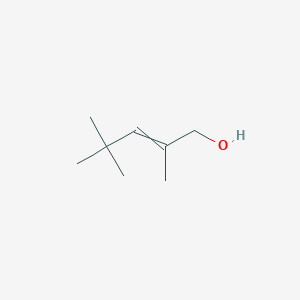

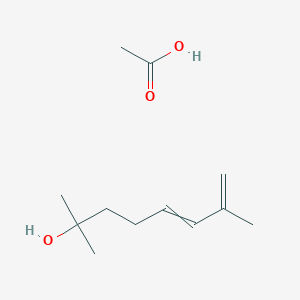
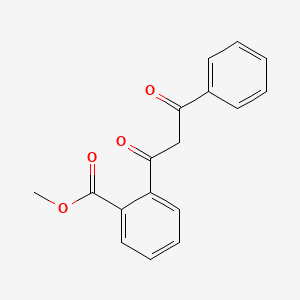
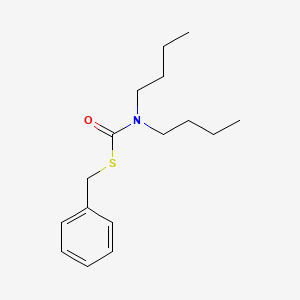
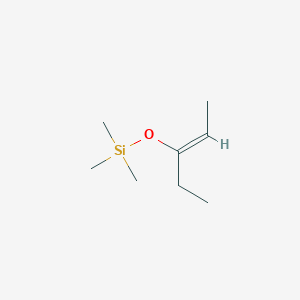

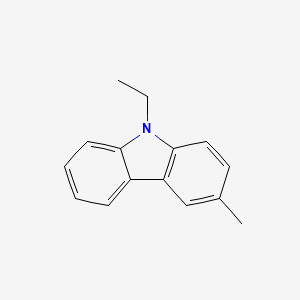
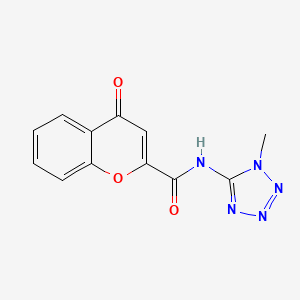
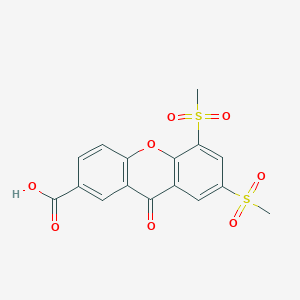
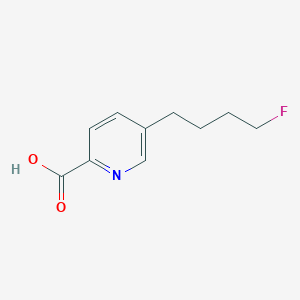
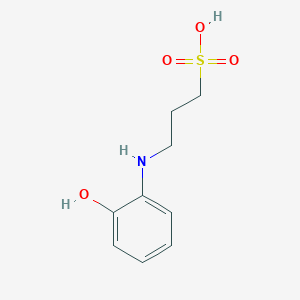
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
